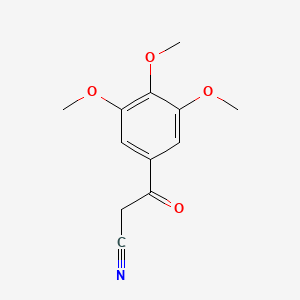

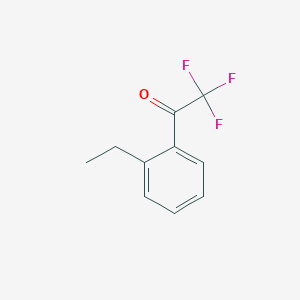

3,4,5-Trimethoxybenzoylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-Trimethoxybenzoylacetonitrile is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Transformations by Bacteria : A study by Donnelly and Dagley (1980) found that certain strains of Pseudomonas putida could oxidize 3,4,5-trimethoxybenzoic acid, leading to the production of methanol and other compounds. This highlights its potential role in microbial metabolic pathways.

Chemical Reaction Kinetics : Research by Beltrame, Veglio, and Simonetta (1967) examined the kinetics and mechanism of cycloaddition reactions involving substituted benzonitrile oxides, including those related to 3,4,5-trimethoxybenzonitrile, demonstrating its relevance in understanding complex chemical reactions.

Synthesis and Photophysical Investigation : The synthesis and photophysical properties of biologically active derivatives of 3,4,5-trimethoxybenzoylacetonitrile were studied by Zayed and Kumar (2017). These compounds may have applications in analytical chemistry and bio-imaging.

Chemical Synthesis and Reactivity : A study by El-rahman and Rabei (2003) focused on the reactivity of 3,4,5-trimethoxybenzylidenemalononitrile with various phosphites, indicating its utility in organic synthesis.

Solubility and Physicochemical Properties : Hart et al. (2018) investigated the solubility and physicochemical characteristics of 3,4,5-trimethoxybenzoic acid in various solvents, important for its application in solution chemistry.

Herbicide Resistance in Plants : The research by Stalker, Mcbride, and Malyj (1988) found that introducing a specific gene allowed plants to metabolize bromoxynil, a herbicide structurally similar to 3,4,5-trimethoxybenzonitrile, demonstrating potential agricultural applications.

Mercuriation Reactions : The study by Vicente et al. (1992) explored the mercuriation of 3,4,5-trimethoxybenzoic acid, providing insights into organometallic chemistry involving this compound.

Anaerobic Bacterial Transformations : Research by Neilson et al. (1987) showed that certain anaerobic bacteria could transform compounds structurally related to this compound, revealing its environmental degradation pathways.

Synthesis and Antiproliferative Activity : A study by Jin et al. (2006) investigated the synthesis and biological activity of compounds derived from this compound, highlighting its potential in drug development.

Safety and Hazards

3,4,5-Trimethoxybenzoylacetonitrile is intended for R&D use only and is not recommended for medicinal, household, or other uses . As with all chemicals, it should be handled with care to avoid exposure and contamination. Always refer to the Safety Data Sheet for detailed safety and handling information .

Properties

IUPAC Name |

3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEMIDXDJDTTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594277 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-35-4 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)